molecular formula C6H7ClN2O B1416211 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 959237-80-0

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B1416211
CAS RN: 959237-80-0
M. Wt: 158.58 g/mol
InChI Key: VIIBOHRJBXNITD-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole” is likely an organic compound containing a chloromethyl group and a cyclopropyl group attached to an oxadiazole ring . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The oxadiazole ring is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole” were not found, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride .

Scientific Research Applications

Synthesis and Quantitative Structure-Activity Relationships

A study explored the synthesis of new 1,3,4-oxadiazoles, which included compounds similar to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, for insect growth regulatory activity. Two compounds showed significant insecticidal activities, indicating the potential of 1,3,4-oxadiazoles in pest control applications (Shi, Qian, Zhang, & Song, 2001).

Chemical Reactions and Applications

Another study examined the reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to various chemical transformations. This demonstrates the potential of these compounds in synthesizing diverse chemical structures, which could have implications in pharmaceutical and material science (Sağırlı & Dürüst, 2018).

Preparation and Application in Synthesis

The preparation of trichloroacetoamidoxime and its application in one-pot synthesis of 1,2,4-oxadiazoles highlights the role of these compounds in facilitating efficient chemical syntheses, which can be beneficial in developing pharmaceuticals and agrochemical products (Bretanha et al., 2009).

Polymorphic Forms and Biological Activity

The study of concomitant polymorphic forms of a compound similar to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole revealed insights into its potential biological activity and the importance of crystal structures in determining the stability and effectiveness of such compounds (Shishkina et al., 2020).

Safety and Hazards

While specific safety data for “3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole” was not found, compounds with chloromethyl groups can be hazardous. They may cause severe skin burns and eye damage, and can be harmful if swallowed or inhaled .

Future Directions

The future directions for “3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole” would depend on its specific applications. In general, research in organic chemistry is moving towards more sustainable and efficient synthesis methods, and this compound could potentially be part of that research .

properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIBOHRJBXNITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650887
Record name 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-80-0
Record name 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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